Cholesteryl palmitate

Catalog No.
S523591
CAS No.
601-34-3
M.F
C43H76O2
M. Wt
625.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesteryl palmitate

CAS Number

601-34-3

Product Name

Cholesteryl palmitate

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate

Molecular Formula

C43H76O2

Molecular Weight

625.1 g/mol

InChI

InChI=1S/C43H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h24,33-34,36-40H,7-23,25-32H2,1-6H3/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1

InChI Key

BBJQPKLGPMQWBU-JADYGXMDSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Solubility

Soluble in DMSO

Synonyms

16:0(CE), 16:0 Cholesterol ester, CE(16:0), Cholesteryl palmitate, Cholesterol Palmitate, NSC 59692

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Description

The exact mass of the compound Cholesteryl palmitate is 624.5845 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59692. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Membrane Lipids - Sterols - Cholesterol - Cholesterol Esters - Supplementary Records. It belongs to the ontological category of cholesteryl ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Steryl esters [ST0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Studying Lipid Metabolism and Cholesterol Transport

Cholesteryl palmitate is a vital tool for researchers investigating cholesterol transport and metabolism in cells and living organisms. Scientists use it to track the uptake, processing, and excretion of cholesterol by cells. By manipulating cholesteryl palmitate levels, researchers can study how cells respond to changes in cholesterol homeostasis [1]. This knowledge is crucial for understanding the development of atherosclerosis and other cholesterol-related diseases.

[1]

Cholesteryl palmitate is a cholesterol ester formed by the condensation of cholesterol and palmitic acid. Its chemical formula is C₄₃H₇₆O₂, with a molecular weight of approximately 625.06 g/mol. The compound is recognized for its structural significance in biological membranes and lipid storage. It exists as a white crystalline solid at room temperature and has various applications in biochemistry and pharmacology .

  • Cholesteryl palmitate plays a role in cholesterol homeostasis, the body's process of maintaining cholesterol balance [].
  • It's stored in cells and serves as a reservoir for cholesterol. When needed, enzymes break down cholesteryl palmitate to release cholesterol for various cellular functions [].
  • Research suggests cholesteryl palmitate levels might be associated with certain health conditions, but the mechanisms are still under investigation [, ].
  • While cholesteryl palmitate itself might not be inherently dangerous, excessive cholesterol levels can contribute to various health risks [].
  • Scientific research on cholesteryl palmitate is focused on understanding its role in health and disease, not on its safety hazards.
Typical of esters, including hydrolysis, transesterification, and oxidation.

  • Hydrolysis: In the presence of water and an acid or base catalyst, cholesteryl palmitate can be hydrolyzed back into cholesterol and palmitic acid.
  • Transesterification: This reaction involves exchanging the alkoxy group of cholesteryl palmitate with another alcohol, leading to the formation of different cholesterol esters.
  • Oxidation: Cholesteryl palmitate can be oxidized to form various oxidized sterols, which may have biological implications in cellular processes .

Cholesteryl palmitate plays a crucial role in biological systems, particularly as a metabolite involved in lipid metabolism. It is known to influence membrane fluidity and stability due to its amphipathic nature. Additionally, it may participate in cellular signaling pathways and has been implicated in various physiological processes, including:

  • Cell Membrane Structure: Contributes to the integrity and functionality of cell membranes.
  • Lipid Storage: Acts as a storage form of fatty acids and cholesterol in adipose tissues.
  • Potential Role in Disease: Alterations in cholesteryl ester metabolism have been linked to conditions such as atherosclerosis and diabetes .

Cholesteryl palmitate can be synthesized through several methods:

  • Esterification Reaction: The most common method involves the direct esterification of cholesterol with palmitic acid using heat and an acid catalyst (e.g., sulfuric acid). This reaction typically requires careful control of temperature and reaction time to maximize yield.
    text
    Cholesterol + Palmitic Acid → Cholesteryl Palmitate + Water
  • Lipase-Catalyzed Reaction: Enzymatic synthesis using lipases offers a more environmentally friendly alternative, allowing for milder reaction conditions and higher specificity.
  • Solvent-Free Methods: Recent studies have explored solvent-free conditions for synthesizing cholesteryl esters, enhancing efficiency and reducing environmental impact .

Cholesteryl palmitate has diverse applications across various fields:

  • Pharmaceuticals: Used as an excipient in drug formulations due to its biocompatibility.
  • Cosmetics: Incorporated into skincare products for its emollient properties.
  • Biological Research: Utilized in studies related to lipid metabolism and membrane dynamics.
  • Food Industry: Occasionally used as a food additive for enhancing texture .

Research on cholesteryl palmitate's interactions has highlighted its role in modulating membrane properties and influencing protein function:

  • Membrane Protein Interactions: Cholesteryl palmitate can affect the conformation and activity of membrane proteins, impacting signal transduction pathways.
  • Lipid Raft Formation: It contributes to the formation of lipid rafts, which are microdomains involved in cellular signaling processes.

Studies have shown that alterations in cholesteryl ester levels can lead to significant changes in cellular behavior, underscoring its importance in health and disease contexts .

Cholesteryl palmitate shares similarities with other cholesteryl esters but exhibits unique properties due to its specific fatty acid chain length. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Cholesteryl myristateC₄₁H₈₂O₂Shorter fatty acid chain; different melting point
Cholesteryl stearateC₄₅H₈₄O₂

Purity

>95% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

16.4

Hydrogen Bond Acceptor Count

2

Exact Mass

624.58453166 g/mol

Monoisotopic Mass

624.58453166 g/mol

Heavy Atom Count

45

Appearance

Solid powder

Melting Point

75 - 77 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZR4D53AD57

Other CAS

601-34-3

Wikipedia

Cholesteryl palmitate

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Steryl esters [ST0102]

General Manufacturing Information

Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate: ACTIVE

Dates

Modify: 2023-08-15
1. Shine, W.E., and McCulley, J.P. Polar lipids in human meibomian gland secretions. Curr. Eye Res. 26(2), 89-94 (2003).
2. Ludmir, J., Alvarez, J.G., Mennuti, M.T., et al. Cholesteryl palmitate as a predictor of fetal lung maturity. Am. J. Obstet. Gynecol. 157(1), 84-88 (1987).
3. Ludmir, J., Alvarez, J.G., Landon, M.B., et al. Amniotic fluid cholesteryl palmitate in pregnancies complicated by diabetes mellitus. Obstet. Gynecol. 73(3 Pt.1), 360-362 (1988).
4. Fukuhara, N., Tachihara, M., Tanino, Y., et al. Cholesteryl palmitate crystals in bronchoalveolar lavage fluid smears as a possible prognostic biomarker for chronic interstitial pneumonia: A preliminary study. Respir. Investig. 54(2), 109-115 (2016).

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